molecular formula C15H23N3O B2948718 3-Nonyl-3H-benzotriazole 1-oxide CAS No. 360787-17-3

3-Nonyl-3H-benzotriazole 1-oxide

Cat. No. B2948718
M. Wt: 261.369
InChI Key: GXTMHPLMYNRXQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath . A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .


Molecular Structure Analysis

While specific molecular structure analysis for 3-Nonyl-3H-benzotriazole 1-oxide is not available, benzotriazole features two fused rings . Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Safety And Hazards

The safety data sheet for benzotriazole indicates that it is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

Future Directions

While specific future directions for 3-Nonyl-3H-benzotriazole 1-oxide are not available, there is ongoing research into the use of benzotriazole in the synthesis of diverse pharmacologically important heterocyclic skeletons . This includes the development of novel, economically viable, and efficient synthesis protocols .

properties

IUPAC Name

1-nonyl-3-oxidobenzotriazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-10-13-17-14-11-8-9-12-15(14)18(19)16-17/h8-9,11-12H,2-7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTMHPLMYNRXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2[N+](=N1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nonyl-3-oxidobenzotriazol-3-ium

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